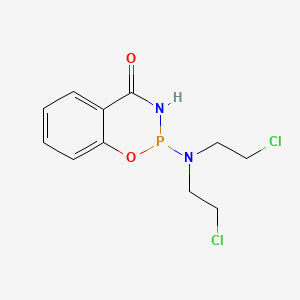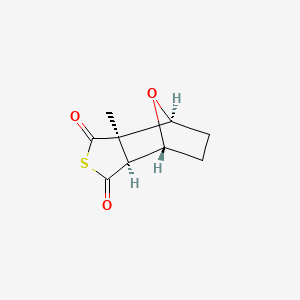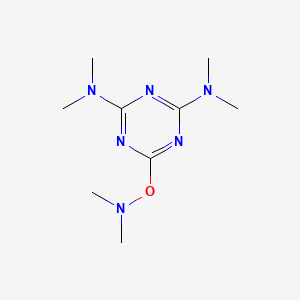
Metconazole, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metconazole, trans- is a systemic triazole fungicide and plant growth regulator. It is primarily used to control a broad range of fungal pathogens on various crops. The compound is known for its ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity .
Méthodes De Préparation
The synthesis of high-purity metconazole involves several steps:
Condensation Reaction: Cyclopentanone reacts with p-chlorobenzaldehyde to form an exocyclic double bond alpha, beta-unsaturated ketone.
Methylation: The unsaturated ketone undergoes methylation to obtain alpha’, alpha’-dimethyl substituted exocyclic double bond alpha, beta-unsaturated ketone.
Hydrogenation: The double bond is reduced using hydrogen in the presence of a catalyst to form 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.
Epoxidation: The reduced product undergoes Johnson-Corey-Chaykovsky reaction to form an epoxypropane compound.
Triazolation: The epoxypropane compound reacts with 1,2,4-triazole to yield high-purity metconazole
Analyse Des Réactions Chimiques
Metconazole, trans- undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Metconazole can undergo substitution reactions, particularly involving its triazole ring.
Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxidizing agents for oxidation, and various catalysts for facilitating these reactions.
Major Products: The primary products formed from these reactions are different stereoisomers and metabolites of metconazole
Applications De Recherche Scientifique
Metconazole, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triazole fungicides and their synthesis.
Biology: The compound is studied for its effects on fungal pathogens and plant growth regulation.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Industry: Metconazole is widely used in agriculture to protect crops from fungal diseases, thereby enhancing yield and quality
Mécanisme D'action
Metconazole exerts its effects by inhibiting the enzyme 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death. The compound also induces reactive oxygen species (ROS) production, which contributes to its fungicidal activity .
Comparaison Avec Des Composés Similaires
Metconazole, trans- is compared with other triazole fungicides such as:
- Epoxiconazole
- Tebuconazole
- Propiconazole
These compounds share a similar mechanism of action but differ in their efficacy, spectrum of activity, and environmental impact. Metconazole is unique due to its high selectivity and lower toxicity compared to some other triazoles .
Propriétés
Numéro CAS |
115850-28-7 |
|---|---|
Formule moléculaire |
C17H22ClN3O |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
(1R,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17-/m1/s1 |
Clé InChI |
XWPZUHJBOLQNMN-RHSMWYFYSA-N |
SMILES isomérique |
CC1(CC[C@@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


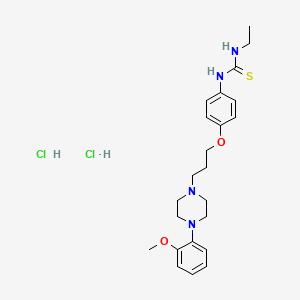
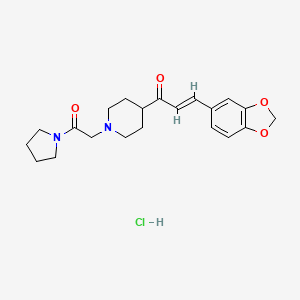
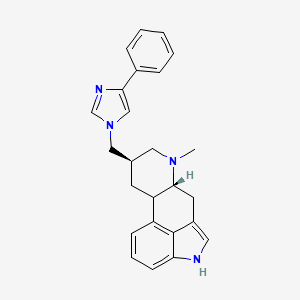
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
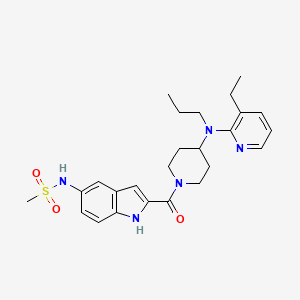

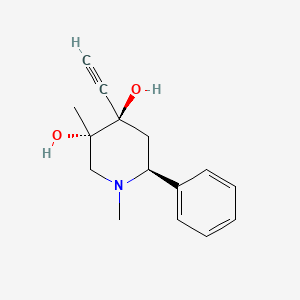
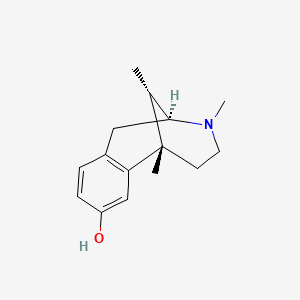
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)

